molecular formula C12H16BFO3 B2580076 2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol CAS No. 2121514-67-6

2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol

Cat. No.: B2580076
CAS No.: 2121514-67-6
M. Wt: 238.07
InChI Key: YMBJGACWPPFGDC-UHFFFAOYSA-N
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Description

“2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol” is a chemical compound with the formula C12H17BO2 . It is commonly used in the preparation of pharmaceuticals and chemical intermediates .


Physical and Chemical Properties Analysis

“this compound” is an oily substance at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results .

Scientific Research Applications

Synthesis and Crystal Structure

2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol and its derivatives are primarily used as intermediates in the synthesis of various boric acid ester compounds. These compounds are synthesized through multi-step substitution reactions, and their structures are meticulously confirmed through spectroscopy methods like FTIR, NMR, and mass spectrometry. The crystal structures are determined by X-ray diffraction and analyzed through density functional theory (DFT) to compare with the molecular structures. This comprehensive analysis ensures the accuracy of the synthesized compounds and their potential applications in various fields of scientific research (Huang et al., 2021).

Molecular Electrostatic Potential and Frontier Molecular Orbitals

The molecular electrostatic potential and frontier molecular orbitals of these compounds are investigated to understand their physicochemical properties better. This investigation is crucial for predicting the behavior of these molecules in different chemical environments and can be pivotal in material science and medicinal chemistry (Huang et al., 2021).

Application in Fluorescence Probes

Some derivatives of this compound are used in the development of boronate ester fluorescence probes. These probes are designed for detecting substances like hydrogen peroxide, highlighting their potential application in explosive detection and other areas requiring sensitive detection mechanisms. The design and functionality of these probes are based on the unique properties of boronate esters and their ability to show "Off–On" fluorescence responses under specific conditions (Lampard et al., 2018).

Drug Delivery and Fluorescence Imaging

These compounds are also used in the fabrication of pH/H2O2-responsive polyhedral oligomeric silsesquioxane self-assembled fluorescent vesicles. Such vesicles exhibit excellent drug release properties and improved drug-targeting ability. They also offer the potential for fluorescence imaging-guided, highly efficient multiresponsive delivery systems, crucial for improving drug delivery efficiency and monitoring in vivo (Ren et al., 2022).

Mechanism of Action

The mechanism of action of “2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol” is not clear from the available information .

Safety and Hazards

The compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/clothing/eye protection/face protection .

Properties

IUPAC Name

2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BFO3/c1-11(2)12(3,4)17-13(16-11)8-6-5-7-9(15)10(8)14/h5-7,15H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMBJGACWPPFGDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BFO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2121514-67-6
Record name 2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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